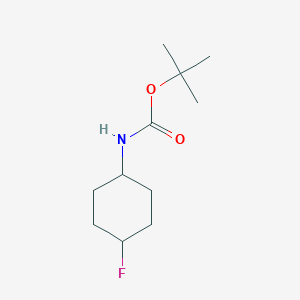
Tert-butyl (4-fluorocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-fluorocyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H20FNO2 and its molecular weight is 217.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Tert-butyl (4-fluorocyclohexyl)carbamate serves as a crucial intermediate in organic synthesis. It can be utilized in the following ways:
- Building Block : This compound is employed as a building block for synthesizing more complex chemical structures. It participates in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse organic compounds.
- Palladium-Catalyzed Reactions : It has been used in palladium-catalyzed synthesis, particularly for producing N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its utility in generating functionalized compounds .
Biological Applications
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes. Its fluorinated structure enhances binding affinity to certain targets, making it a candidate for developing enzyme inhibitors that could have therapeutic effects.
- Neuroprotective Studies : Research indicates that related compounds exhibit protective effects against neurotoxic agents like amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that these compounds can reduce oxidative stress and inflammation in cell models .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is investigated for its therapeutic potential:
- Drug Design : The compound's structural characteristics allow it to be tailored for specific therapeutic targets. It is being evaluated for its ability to modulate receptor activity and potentially serve as a lead compound in drug development aimed at treating various diseases .
- In Vivo Studies : Preliminary studies have shown that derivatives of this compound can affect amyloidogenesis and improve cognitive function in animal models, indicating its potential role in treating Alzheimer's disease .
Industrial Applications
The industrial sector benefits from the unique properties of this compound:
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its stability and reactivity. Applications may include coatings, polymers, and other advanced materials where specific chemical properties are required.
Propriétés
Formule moléculaire |
C11H20FNO2 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
ZUGBPJSGPHVDLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















